molecular formula C14H20N2O2 B8457249 2-Amino-5-piperidin-1-yl-benzoic acid ethyl ester

2-Amino-5-piperidin-1-yl-benzoic acid ethyl ester

Cat. No. B8457249
M. Wt: 248.32 g/mol
InChI Key: GNWIHXWHFFLDSV-UHFFFAOYSA-N
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Patent
US08134015B2

Procedure details

Subsequently, the crude 2-nitro-5-piperidin-1-yl-benzoic acid ethyl ester (3.8 g) was dissolved in methanol (35 ml). Platinum oxide (300 mg) was added to the solution at room temperature, the air in the reaction system was replaced by hydrogen, and the mixture was then stirred for 12 hr. After the completion of the reaction, the atmosphere in the reaction system was replaced by nitrogen, and the reaction solution was then filtered through Celite to remove platinum oxide and was then concentrated under the reduced pressure to give crude 2-amino-5-piperidin-1-yl-benzoic acid ethyl ester (compound A) as a useful intermediate (3.4 g, crude yield 100%).
Name
2-nitro-5-piperidin-1-yl-benzoic acid ethyl ester
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[C:5]1[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:8]=[CH:7][C:6]=1[N+:17]([O-])=O)[CH3:2].[H][H]>CO.[Pt]=O>[CH2:1]([O:3][C:4](=[O:20])[C:5]1[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:8]=[CH:7][C:6]=1[NH2:17])[CH3:2]

Inputs

Step One
Name
2-nitro-5-piperidin-1-yl-benzoic acid ethyl ester
Quantity
3.8 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC(=C1)N1CCCCC1)[N+](=O)[O-])=O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove platinum oxide
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under the reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC(=C1)N1CCCCC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.